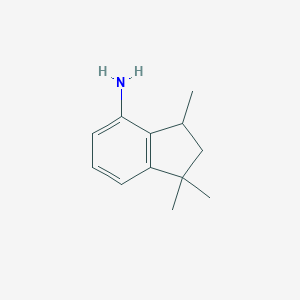

1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Description

Properties

IUPAC Name |

1,1,3-trimethyl-2,3-dihydroinden-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-7-12(2,3)9-5-4-6-10(13)11(8)9/h4-6,8H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWYAWFSWFSPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94568-76-0 | |

| Record name | 1,1,3-trimethylindan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.274.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

This guide provides a comprehensive overview of the synthesis and characterization of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a substituted indane derivative of interest in medicinal chemistry and drug development. The unique structural features of this compound, including its chiral center and substituted aromatic ring, make it a valuable scaffold for the exploration of new therapeutic agents.[1] This document will delve into the strategic considerations for its synthesis, detailed experimental protocols, and a thorough analysis of its characterization.

Introduction: The Significance of the Indane Scaffold

The indane ring system is a prevalent motif in a variety of biologically active molecules and natural products.[2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1] The introduction of an amine functionality, as in this compound, opens avenues for its use as a key intermediate in the synthesis of more complex molecules, including potential drug candidates.[3][4] Specifically, this compound can serve as a building block for creating novel carboxamides with potential applications in crop protection as fungicides.[3]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The core indane structure can be constructed via an intramolecular Friedel-Crafts reaction, a powerful method for forming cyclic ketones.[2][5][6] The amine group can then be introduced through reductive amination, a versatile and widely used transformation in organic synthesis.[7][8][9][10]

Our forward synthetic strategy, therefore, involves two key stages:

-

Construction of the Indanone Core: An intramolecular Friedel-Crafts acylation of a suitable precursor to form 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-one.

-

Introduction of the Amine Functionality: Reductive amination of the resulting indanone to yield the target amine.

This approach is advantageous as it utilizes well-established and reliable reactions, allowing for the efficient and scalable synthesis of the desired product.

Sources

- 1. (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine | 125349-37-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. gctlc.org [gctlc.org]

- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Physical and chemical properties of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Introduction

This compound, a substituted aminoindane, is a molecule of increasing interest in the fields of medicinal chemistry and drug development. Its rigid, tricyclic core, composed of a benzene ring fused to a cyclopentane ring with gem-dimethyl and an additional methyl substitution, presents a unique scaffold for the design of novel therapeutic agents. Aminoindanes, as a class, are known to interact with various biological targets, and understanding the fundamental physical and chemical properties of this specific analog is paramount for its effective utilization in research and development.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for its characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers.

Caption: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 94568-76-0 | [4] |

| Molecular Formula | C₁₂H₁₇N | [4] |

| Molecular Weight | 175.27 g/mol | [3] |

| InChIKey | KYWYAWFSWFSPAY-UHFFFAOYSA-N | [3] |

| Synonyms | 4-Amino-1,1,3-trimethylindane, 1,1,3-Trimethylindan-4-ylamine | [4] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulation strategies.

Table 2: Physical and Chemical Properties

| Property | Value | Notes | Source |

| Physical State | Liquid (Predicted) | The hydrochloride salt is likely a solid. | [5] |

| Boiling Point | 264.4 °C at 101.33 kPa (Predicted) | [6] | |

| Density | 0.98 g/cm³ at 20 °C (Predicted) | [6] | |

| Vapor Pressure | 0.2-0.39 Pa at 20-25 °C (Predicted) | [6] | |

| XLogP3 | 3.3 (Predicted) | Indicates good lipophilicity. | [3] |

| Hydrogen Bond Donors | 1 (from the amine group) | [3] | |

| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | [3] | |

| Topological Polar Surface Area | 26 Ų | [3] |

Chemical Properties and Reactivity

As an aromatic amine, this compound exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, while the aromatic ring is susceptible to electrophilic substitution, activated by the electron-donating amino group.

Basicity and pKa: The amine functional group is basic and will react with acids to form the corresponding ammonium salt. The pKa of the conjugate acid is a crucial parameter for predicting its ionization state at physiological pH. While an experimental pKa for this specific molecule is not available, it is expected to be in the range of other anilines.

Reactivity of the Amino Group: The primary amine can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactivity of the Aromatic Ring: The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Reactions such as halogenation, nitration, and sulfonation will predominantly occur at the positions ortho and para to the amine.

Experimental Protocols for Characterization

For researchers and drug development professionals, rigorous experimental characterization is essential. The following section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the equilibrium concentration of a compound in a saturated solution. This is a critical parameter for oral drug delivery and for designing in vitro assays.

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the PBS buffer in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm filter.

-

Quantification: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the filtered supernatant and the standard solutions by a validated HPLC-UV method.

-

Calculation: Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant. This concentration represents the aqueous solubility.

Protocol 2: Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable groups. For an amine, this involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent. A co-solvent system like methanol/water may be necessary if the compound has low water solubility.

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the acid, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point, which corresponds to the point of maximum buffer capacity (the flattest region of the titration curve before the equivalence point).

Protocol 3: Stability Assessment by Forced Degradation Studies

Rationale: Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. This information is crucial for developing stable formulations and establishing appropriate storage conditions.

Step-by-Step Methodology:

-

Stress Conditions: Expose solutions of this compound to a range of stress conditions as recommended by ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperature (e.g., 80 °C).

-

Photostability: Expose the solid and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from any degradation products. An HPLC-MS method is highly recommended for the identification of the degradation products.

-

Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. This will provide insights into the degradation pathways and the stability of the molecule under different conditions.

Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from related compounds. A commercial supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for the hydrochloride salt, which could be a valuable resource for researchers.[5]

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity and chemical shifts.

-

Aliphatic Protons: Signals for the methyl groups and the methylene protons on the cyclopentane ring. The gem-dimethyl groups at the 1-position are expected to be singlets, while the methyl group at the 3-position will likely be a doublet. The methylene protons will exhibit more complex splitting patterns.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the downfield region (δ 110-150 ppm).

-

Aliphatic Carbons: Signals in the upfield region for the methyl and methylene carbons.

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.[7]

-

C-N Stretching: A band in the region of 1250-1335 cm⁻¹ for the aromatic amine.[7]

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

-

Aromatic C=C Bending: Bands in the fingerprint region (1450-1600 cm⁻¹).

Mass Spectrometry (MS):

-

Molecular Ion Peak: An [M]⁺ peak corresponding to the molecular weight of the compound (175.27 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns for indane derivatives, likely involving the loss of methyl groups.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. This guide has synthesized the available information on its physicochemical properties and provided a framework of robust experimental protocols for its detailed characterization. While there is a notable lack of publicly available experimental data, the provided methodologies and expected chemical behaviors offer a solid foundation for researchers to build upon. As this molecule continues to be explored, the generation and dissemination of comprehensive experimental data will be crucial for unlocking its full potential in the development of new technologies and therapies.

References

-

PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- (Reference not used in the final text)

- (Reference not used in the final text)

- (Reference not used in the final text)

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- (Reference not used in the final text)

- (Reference not used in the final text)

-

Wikipedia. (n.d.). Substituted 2-aminoindane. Retrieved from [Link]

-

Corrigall, W. A., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 266. Retrieved from [Link]

- (Reference not used in the final text)

- (Reference not used in the final text)

- (Reference not used in the final text)

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 3. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 1616291-21-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. This compound|lookchem [lookchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine

Foreword: The Structural Elucidation of a Niche Indanamine Derivative

Indan and its derivatives represent a critical class of bicyclic aromatic hydrocarbons that serve as foundational scaffolds in medicinal chemistry and materials science.[1] Their rigid, yet three-dimensional, structure provides a unique platform for the development of novel therapeutic agents and functional materials. The compound 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine (also known as 4-Amino-1,1,3-trimethylindane) is a notable derivative, utilized as a reagent in the synthesis of advanced fungicides for crop protection.[2]

This technical guide provides a comprehensive exploration of the spectroscopic techniques required for the unambiguous structural confirmation and purity assessment of this compound. As a Senior Application Scientist, the following discourse is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind experimental choices and data interpretation. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural features of this compound (Molecular Formula: C₁₂H₁₇N, Molecular Weight: 175.27 g/mol ) dictate its characteristic spectroscopic fingerprint.[2][3][4] The molecule comprises a dihydroindene core, substituted with three methyl groups and a primary amine on the aromatic ring. This combination of an aliphatic, chiral five-membered ring fused to a substituted benzene ring gives rise to distinct signals in NMR, IR, and Mass Spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the key protons in the structure.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic CH | ~6.5 - 7.2 | Multiplet | - | 3H |

| NH₂ | ~3.5 - 5.0 | Broad Singlet | - | 2H |

| CH (Position 3) | ~3.0 - 3.5 | Quartet | ~7.0 | 1H |

| CH₂ (Position 2) | ~1.5 - 2.5 | Multiplet | - | 2H |

| CH₃ (Position 3) | ~1.2 - 1.4 | Doublet | ~7.0 | 3H |

| CH₃ (Position 1, gem-dimethyl) | ~1.1 - 1.3 | Singlet | - | 6H |

Expertise & Experience in ¹H NMR Interpretation:

-

Aromatic Region: The protons on the benzene ring will appear in the downfield region. Their exact shifts and multiplicities will depend on the substitution pattern.

-

Amine Protons: The protons of the primary amine will typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding.[5] Addition of D₂O will cause the NH₂ signal to disappear, a key validation step.

-

Aliphatic Region: The methine proton at position 3, being adjacent to a chiral center and the aromatic ring, will likely appear as a quartet due to coupling with the neighboring methyl group's protons. The diastereotopic protons of the CH₂ group at position 2 will likely exhibit complex splitting, appearing as a multiplet. The two methyl groups at position 1 are equivalent and will present as a single sharp singlet, integrating to 6 protons. The methyl group at the chiral center (position 3) will be a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~140 - 150 |

| Aromatic CH | ~110 - 130 |

| Quaternary Aromatic C | ~135 - 145 |

| Quaternary C (Position 1) | ~40 - 50 |

| CH (Position 3) | ~30 - 40 |

| CH₂ (Position 2) | ~45 - 55 |

| CH₃ (Position 3) | ~20 - 25 |

| CH₃ (Position 1, gem-dimethyl) | ~25 - 30 |

Expertise & Experience in ¹³C NMR Interpretation:

-

Carbons directly attached to the nitrogen atom are expected to be in the 10-65 ppm range, though in this aromatic system, the C-NH₂ carbon will be significantly downfield.[5]

-

The aliphatic carbons of the five-membered ring and the methyl groups will appear in the upfield region of the spectrum. The quaternary carbon at position 1 will be readily identifiable.

Experimental Protocol for NMR Data Acquisition

This protocol is designed as a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Calibrate the chemical shift scale using the TMS peak.[1]

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

-

-

Data Analysis:

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign signals to the respective nuclei.[1]

-

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H and C-H bonds.

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium, Sharp (two bands) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong |

| N-H Wag | 910 - 665 | Broad, Strong |

Expertise & Experience in IR Interpretation:

-

N-H Vibrations: The presence of a primary amine (R-NH₂) is unequivocally confirmed by the appearance of two sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5][6] A medium to strong N-H bending vibration is expected around 1650-1580 cm⁻¹.[6] A broad N-H wagging band is also characteristic of primary amines.[6]

-

C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.

-

C-N Stretch: A strong absorption for the aromatic C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[6]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for a liquid sample or solution, use attenuated total reflectance (ATR) by placing a small amount of the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Acquire the sample spectrum.[1] The instrument records an interferogram, which is then converted to a spectrum via a Fourier transform.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

-

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

For this compound, electron ionization (EI) would be a suitable technique.

| m/z | Proposed Fragment | Significance |

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M - CH₃]⁺ | Loss of a methyl group |

| 145 | [M - 2CH₃]⁺ | Loss of two methyl groups |

Expertise & Experience in MS Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at m/z = 175, corresponding to the molecular weight of the compound. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

-

Fragmentation Pattern: The most likely initial fragmentation will be the loss of a methyl group (CH₃, 15 Da) to form a stable benzylic carbocation, resulting in a peak at m/z = 160. This is expected to be a prominent peak in the spectrum. Subsequent fragmentations may involve further losses of methyl groups or rearrangements. The fragmentation of the parent compound without the amine group, 1,1,3-trimethylindane, shows a strong peak for the loss of a methyl group, supporting this predicted fragmentation pathway.[7]

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.[1]

-

-

Data Acquisition (using ESI-MS as an alternative):

-

Data Analysis:

-

Determine the molecular weight from the molecular ion peak.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion and Future Outlook

This guide has outlined the comprehensive spectroscopic characterization of this compound. Through a combined application of NMR, IR, and Mass Spectrometry, the structural identity and purity of this compound can be rigorously established. The predicted data serves as a benchmark for researchers working with this molecule. While this guide provides a robust framework, further two-dimensional NMR studies, such as COSY and HSQC, could provide even more detailed insights into the proton-proton and proton-carbon correlations, respectively. The continued detailed analysis of such derivatives is paramount for advancing their applications in both agrochemical and pharmaceutical research.

References

- Benchchem. (n.d.). In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of New Indan Derivatives.

- BLDpharm. (n.d.). This compound hydrochloride.

- BLDpharm. (n.d.). (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine.

- LookChem. (n.d.). This compound.

- PubChem. (n.d.). (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

- Benchchem. (n.d.). (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine.

- ResearchGate. (n.d.). Synthesis and characterization of polyimide homopolymers based on 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-.

- Advanced Biochemicals. (n.d.). This compound.

- PubChem. (n.d.). 1,1,3-Trimethyl-1H-indene.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- PubChem. (n.d.). 1,1,3-Trimethylindan-4-amine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,3-Trimethylindan-4-amine | C12H17N | CID 11217541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine: Starting Materials and Strategic Execution

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, a valuable substituted indanamine derivative utilized as a key intermediate in the development of agrochemicals and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of viable starting materials and the strategic rationale behind two primary synthetic routes. The guide emphasizes the chemical principles underpinning each transformation, providing detailed experimental insights and methodologies.

Introduction: The Significance of this compound

Substituted indane frameworks are prevalent in a wide array of biologically active molecules. The specific structural motif of this compound, with its unique substitution pattern, imparts distinct physicochemical properties that are leveraged in the design of novel bioactive compounds.[4] Notably, this compound serves as a crucial building block in the synthesis of potent fungicides.[2][3] A thorough understanding of its synthesis is therefore paramount for chemists engaged in the discovery and development of new chemical entities in these fields.

This guide will explore two principal and strategically distinct approaches to the synthesis of the target molecule, focusing on the selection of readily accessible starting materials and the critical reaction steps that define each pathway.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals two logical disconnections, leading to two distinct and industrially relevant synthetic strategies.

Figure 1: Retrosynthetic analysis of this compound, outlining the two primary synthetic strategies.

Route A presents a highly convergent and efficient pathway commencing from simple, bulk feedstocks: aniline and acetone. The key transformation is an acid-catalyzed rearrangement of a tetrahydroquinoline intermediate.[5][6][7] This route is particularly attractive for large-scale production due to its atom economy and the low cost of the initial starting materials.

Route B follows a more traditional, yet versatile, linear sequence. It involves the construction of the indane core via an intramolecular Friedel-Crafts acylation of a suitably substituted arylpropanoic acid, followed by the introduction of the amine functionality.[8][9][10][11][12] This approach offers greater flexibility for the synthesis of analogues with varied substitution patterns on the aromatic ring.

Route A: The Tetrahydroquinoline Rearrangement Pathway

This elegant synthesis leverages a fascinating molecular rearrangement to construct the target indanamine from readily available precursors.

Starting Materials: Aniline and Acetone

The primary starting materials for this route are:

| Starting Material | Structure | Key Considerations |

| Aniline |  | High purity, free of oxidizing impurities. |

| Acetone |  | Anhydrous conditions are preferable to avoid side reactions. |

Synthesis of the Tetrahydroquinoline Intermediate

The first stage of this route involves the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline and its subsequent reduction to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

The reaction of aniline with an excess of acetone in the presence of an acid catalyst yields 2,2,4-trimethyl-1,2-dihydroquinoline.[1][2] A variety of catalysts can be employed, including mineral acids, Lewis acids, and heterogeneous catalysts like zeolites.[2] The use of a catalyst system composed of hydrogen fluoride and boron trifluoride has been reported to give high yields of the dihydroquinoline monomer.[1]

Experimental Protocol:

-

In a suitable reactor, charge aniline.

-

Add the acetone derivative (acetone, diacetone alcohol, or mesityl oxide).

-

Introduce the acid catalyst (e.g., a mixture of hydrogen fluoride and boron trifluoride) at a controlled temperature, typically between 80-150°C.[1]

-

The reaction is generally carried out for several hours.

-

Upon completion, the reaction mixture is worked up by neutralizing the catalyst and separating the organic layer.

-

The crude product can be purified by distillation.

The dihydroquinoline intermediate is then reduced to the corresponding tetrahydroquinoline. A common method for this transformation is catalytic hydrogenation.[13]

Experimental Protocol:

-

Dissolve 2,2,4-trimethyl-1,2-dihydroquinoline in a suitable solvent, such as ethanol.[13]

-

Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).[13]

-

The reaction is carried out under a hydrogen atmosphere at elevated temperature (e.g., 60°C) for several hours.[13]

-

After the reaction is complete, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be used in the next step without further purification.[13]

Acid-Catalyzed Rearrangement to this compound

The crucial step in this synthetic route is the acid-catalyzed rearrangement of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline to the target 4-aminoindane derivative.[5][6][7] This transformation proceeds in high yield when treated with a strong acid.

Mechanism of Rearrangement:

The proposed mechanism for this intriguing rearrangement involves the protonation of the nitrogen atom, followed by a series of carbocationic shifts and a final rearomatization to yield the stable indanamine structure.

Figure 2: Proposed mechanism for the acid-catalyzed rearrangement of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

Experimental Protocol:

-

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivative is added to a strong acid, such as 98% sulfuric acid, at a controlled temperature (e.g., 25-60°C).[7]

-

The reaction mixture is stirred for a period to ensure complete rearrangement.

-

The reaction is then quenched by carefully adding water.

-

The mixture is heated to facilitate the hydrolysis of any acylated intermediates if the starting tetrahydroquinoline was N-acylated.[7]

-

The solution is then basified to a high pH (e.g., pH 9) with an aqueous base like ammonia or sodium hydroxide.[7]

-

The product is extracted with an organic solvent.

-

The organic layer is dried, and the solvent is removed to yield this compound.

Route B: Friedel-Crafts Cyclization and Subsequent Amination

This classical approach provides a robust and adaptable method for the synthesis of the target molecule, allowing for the potential creation of a library of analogues.

Starting Materials for the Indanone Core

A key intermediate in this route is a suitably substituted indanone. To achieve the desired 1,1,3-trimethyl substitution pattern on the final product, a plausible precursor is 1,1,3,7-tetramethyl-indan-4-one. The synthesis of this indanone would likely begin with toluene and crotonic acid to form 3-(p-tolyl)butanoic acid.[14][15]

| Starting Material | Structure | Key Considerations |

| Toluene |  | Anhydrous, high purity. |

| Crotonic Acid |  | Readily available commercially. |

Synthesis of the Indanone Intermediate

This precursor can be synthesized via a Friedel-Crafts reaction between toluene and crotonic acid.

Experimental Protocol:

-

In a reaction vessel, combine toluene and a Lewis acid catalyst (e.g., AlCl₃).

-

Slowly add crotonic acid to the mixture at a controlled temperature.

-

After the reaction is complete, the mixture is quenched with water and the product is extracted.

-

Purification can be achieved by recrystallization or chromatography.

The 3-(p-tolyl)butanoic acid is then cyclized to form the corresponding indanone. This is a classic intramolecular Friedel-Crafts acylation.[8][9][10][11][12]

Experimental Protocol:

-

The 3-(p-tolyl)butanoic acid is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

The crude acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent.

-

The reaction promotes an intramolecular electrophilic aromatic substitution to form the five-membered ring of the indanone.

-

An aqueous workup is performed to decompose the aluminum chloride complex and isolate the indanone product.

Conversion of the Indanone to the Target Amine

The final stage of this route involves the transformation of the indanone's carbonyl group into the desired primary amine at the 4-position. A common and effective method is reductive amination.[16][17]

Figure 3: General scheme for the reductive amination of an indanone to an indanamine.

Experimental Protocol (Reductive Amination):

-

The indanone is dissolved in a suitable solvent, often an alcohol like methanol or ethanol.

-

An amine source, such as ammonia or ammonium acetate, is added to the solution.

-

A reducing agent is then introduced. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this transformation as it selectively reduces the in situ formed imine in the presence of the ketone.[17]

-

The reaction is stirred at room temperature or with gentle heating until the conversion is complete.

-

A standard aqueous workup followed by extraction and purification yields the final product, this compound.

Alternative Strategy: Nitration and Reduction

An alternative, though potentially less regioselective, approach involves the direct functionalization of a pre-existing 1,1,3-trimethylindane skeleton.

Starting Material: 1,1,3-Trimethylindane

This route would commence with 1,1,3-trimethylindane, which may be commercially available or synthesized via a Friedel-Crafts reaction.[4]

Nitration of the Indane Ring

The indane is subjected to nitration to introduce a nitro group onto the aromatic ring.[18][19] The choice of nitrating agent (e.g., a mixture of nitric and sulfuric acids) and reaction conditions will influence the position of nitration. Achieving high selectivity for the desired 4-nitro isomer may be challenging due to the directing effects of the alkyl substituents.

Experimental Protocol (General Nitration):

-

The 1,1,3-trimethylindane is dissolved in a suitable solvent.

-

A cooled mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-10°C).[18]

-

The reaction is carefully monitored and quenched by pouring it onto ice.

-

The nitrated product is extracted and purified, likely requiring chromatographic separation of isomers.

Reduction of the Nitro Group

The final step is the reduction of the 4-nitroindane to the corresponding 4-aminoindane. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Conclusion

The synthesis of this compound can be approached through several strategic routes, each with its own set of advantages and considerations. The tetrahydroquinoline rearrangement pathway (Route A) stands out for its elegance and efficiency, particularly for large-scale synthesis, starting from inexpensive and readily available materials. The Friedel-Crafts cyclization followed by amination (Route B) offers a more classical and versatile approach, well-suited for laboratory-scale synthesis and the generation of analogues. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for structural diversity. This guide provides the foundational knowledge and procedural insights necessary for the successful synthesis of this important chemical intermediate.

References

-

The acid-catalysed rearrangement of tetrahydroquinoline derivatives. Journal of the Chemical Society C: Organic. ([Link])

- Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

-

Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. ([Link])

- Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

- Process for preparing (r)-4-aminoindane and corresponding amides.

- Method for preparing substituted 4-aminoindane derivatives.

-

1,1,3-Trimethyl-3-(4-nitrophenyl)indane. National Institutes of Health. ([Link])

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. ([Link])

-

1,1,3-Trimethylindan-4-amine. PubChem. ([Link])

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. ([Link])

-

Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. ([Link])

- Method for producing (r)-1,1,3-trimethyl-4-aminoindane.

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. ([Link])

-

Friedel–Crafts reaction. Wikipedia. ([Link])

-

(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses. ([Link])

-

Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. ResearchGate. ([Link])

-

Reductive Amination, and How It Works. Master Organic Chemistry. ([Link])

-

Friedel-Crafts Acylation. Organic Chemistry Portal. ([Link])

- Method for synthesizing compound containing indan structure.

-

Indan, 1,1,6,7-tetramethyl-. NIST WebBook. ([Link])

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. ([Link])

-

Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. MDPI. ([Link])

-

Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. National Institutes of Health. ([Link])

-

Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. National Institutes of Health. ([Link])

-

One Pot Three Component Synthesis of Substituted 3,4,6,7-Tetrahydro-3,3,6,6-Tetramethyl-9,10-Diphenylacridine-1,8(2H,5H,9H,10H)-Diones Catalyzed by Mesostrucrted In 2 O 3 -SiO 2. ResearchGate. ([Link])

Sources

- 1. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 2. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 3. 4-Amino-1,1,3-trimethylindane | CymitQuimica [cymitquimica.com]

- 4. (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine | 125349-37-3 | Benchchem [benchchem.com]

- 5. The acid-catalysed rearrangement of tetrahydroquinoline derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

- 7. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Friedel–Crafts Acylation [sigmaaldrich.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. prepchem.com [prepchem.com]

- 14. chemscene.com [chemscene.com]

- 15. 39027-57-1|3-(p-Tolyl)butanoic acid|BLD Pharm [bldpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. 1,1,3-Trimethyl-3-(4-nitrophenyl)indane - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN111484412A - Method for synthesizing compound containing indan structure - Google Patents [patents.google.com]

Biological activity of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine derivatives

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine Derivatives

Executive Summary

The this compound scaffold represents a unique and sterically defined carbocyclic structure. While its primary documented application lies in the agrochemical sector as a key intermediate for potent fungicides, its rigid framework and versatile amino functional group present significant, yet largely untapped, potential in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of this chemical class, moving beyond a simple recitation of facts to deliver actionable insights for researchers. We will delve into the established synthetic routes, propose robust strategies for creating diverse derivative libraries, and outline detailed methodologies for their biological evaluation. The core objective is to furnish drug development professionals with the foundational knowledge and experimental framework required to systematically explore the therapeutic potential of these intriguing molecules.

The 1,1,3-Trimethyl-4-Aminoindane Scaffold: A Structural Overview

The foundation of this chemical family is the this compound molecule, a compound whose structural rigidity and specific substitution pattern are key to its chemical properties and biological potential.

Core Structure and Physicochemical Properties

The molecule features a bicyclic indane system with gem-dimethyl groups at position 1 and a single methyl group at position 3.[1] This substitution locks the five-membered ring, limiting its conformational flexibility and presenting a well-defined shape for interaction with biological targets. The primary amine at position 4 serves as the principal handle for chemical modification.

| Property | Value | Source |

| Molecular Formula | C12H17N | [1][2][3] |

| Molecular Weight | 175.27 g/mol | [1][2][3] |

| CAS Number | 94568-76-0 (Racemate) | [2][4][5] |

| XLogP3 | 3.3 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Complexity | 197 | [2][3] |

The Critical Role of Chirality

The carbon atom at position 3 is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)- and (S)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. This is of paramount importance in drug development, as stereoisomers frequently exhibit different pharmacodynamic and pharmacokinetic properties. The (R)-enantiomer is specifically referenced in several contexts, indicating its potential significance.[1][3] Any thorough investigation of this scaffold must involve chiral resolution and the separate evaluation of each enantiomer to elucidate stereospecific biological effects.[1]

Synthesis and Derivatization Strategies

The accessibility of the core scaffold and the ease of its subsequent modification are critical for any drug discovery program. Fortunately, several routes to 1,1,3-trimethyl-4-aminoindane have been established, primarily through patented industrial processes.

Established Synthetic Routes to the Core Scaffold

While direct amination of 1,1,3-trimethylindane is possible, a more common industrial method involves a clever molecular rearrangement.[1][6] This process often starts with the condensation of aniline with acetone to form a 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline intermediate.[6][7] This intermediate is then subjected to a rearrangement reaction, typically under strong acidic conditions (e.g., sulfuric acid or anhydrous hydrogen fluoride), to yield the desired 4-aminoindane derivative.[6] The choice of acid and reaction conditions is critical for optimizing the yield and purity of the final product.[6]

Caption: Key synthetic transformation from a tetrahydroquinoline intermediate.

Protocol: Representative Synthesis via Rearrangement

This protocol is a generalized representation based on methodologies described in the patent literature.[6] The rationale for using anhydrous hydrogen fluoride is its exceptional ability to catalyze the rearrangement with high efficiency, though it requires specialized equipment due to its hazardous nature.

Objective: To synthesize 4-amino-1,1,3-trimethylindane from an N-acylated tetrahydroquinoline precursor.

Materials:

-

1-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (Compound II)

-

Anhydrous Hydrogen Fluoride (HF)

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 27 wt. %)

-

Fluoropolymer-lined reactor suitable for handling anhydrous HF

-

Standard laboratory glassware for extraction and work-up

Procedure:

-

Reaction Setup: Charge the fluoropolymer-lined reactor with the precursor, 1-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

-

Catalyst Addition: Cool the reactor to between 0°C and 30°C. Cautiously add anhydrous HF. The use of this temperature range is crucial to control the reaction rate and prevent unwanted side reactions.

-

Reaction: Stir the mixture at the controlled temperature until reaction completion is confirmed (e.g., by GC-MS or HPLC analysis of a quenched aliquot).

-

Quenching & Hydrolysis: Carefully add the reaction mixture to hot water (e.g., 98°C). This step hydrolyzes the acetyl group to reveal the primary amine. Heat the resulting mixture for several hours (e.g., at 105°C for 4 hours) to ensure complete hydrolysis.[6]

-

Neutralization & Extraction: Cool the mixture and neutralize with an aqueous NaOH solution to a basic pH. This deprotonates the ammonium salt, making the product extractable into an organic solvent. Extract the aqueous layer with toluene.

-

Isolation: Separate the organic layer. The product is now in a toluene solution. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Strategies for Amine Derivatization

The true potential of this scaffold lies in the derivatization of the 4-amino group. This primary amine is a versatile functional handle for building a diverse chemical library for biological screening.

Key Derivatization Reactions:

-

Acylation/Amide Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is the strategy used to create the fungicidal carboxamides.[2]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced or used as intermediates.

Caption: A typical workflow for screening and hit validation.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes a standard broth microdilution assay, a self-validating method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a fungal strain.

Objective: To quantify the antifungal activity of test compounds.

Materials:

-

Synthesized aminoindane derivatives dissolved in DMSO.

-

Fungal strain (e.g., Candida albicans or a relevant crop pathogen).

-

Appropriate growth medium (e.g., RPMI-1640).

-

Sterile 96-well microtiter plates.

-

Positive control antifungal drug (e.g., Fluconazole).

-

Negative control (DMSO vehicle).

Procedure:

-

Prepare Inoculum: Culture the fungal strain and adjust the cell suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: In the 96-well plate, perform a two-fold serial dilution of each test compound in the growth medium. Final concentrations might range from 128 µg/mL down to 0.25 µg/mL.

-

Controls: Include wells with medium only (sterility control), medium plus fungal inoculum (growth control), and the positive control drug at known concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well (except the sterility control).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Read Results: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. The self-validating nature of this protocol comes from the internal controls: the sterility well must be clear, and the growth control well must be turbid.

Structure-Activity Relationship (SAR) Exploration

Once initial hits are identified, the next crucial phase is to understand the relationship between chemical structure and biological activity. This iterative process is the cornerstone of medicinal chemistry and lead optimization.

A Proposed SAR Study Workflow

The goal is to systematically modify the structure of a hit compound to improve its potency, selectivity, and drug-like properties.

Key Questions to Address in an SAR Study:

-

Role of Stereochemistry: Is the activity specific to the (R)- or (S)-enantiomer?

-

Amide/Amine Substituent: What is the effect of size, electronics (electron-donating vs. -withdrawing groups), and lipophilicity of the R-group on the amine?

-

Indane Core: Can the core itself be modified? For example, what is the effect of removing the methyl groups? A comparison to simple 4-aminoindane could reveal the importance of the trimethyl substitution for activity. [1]

Data Presentation for SAR Analysis

Organizing SAR data in a clear, tabular format is essential for identifying trends.

Table: Example of an SAR Data Table for Antifungal Activity

| Derivative ID | R-Group on Amine (Amide formation) | MIC (µg/mL) |

| Hit-01 | -(CO)-[4-chlorophenyl] | 8 |

| SAR-01 | -(CO)-[phenyl] | 32 |

| SAR-02 | -(CO)-[4-fluorophenyl] | 4 |

| SAR-03 | -(CO)-[4-methoxyphenyl] | 16 |

| SAR-04 | -(CO)-[2-pyridyl] | >64 |

| SAR-05 | -(SO2)-[4-chlorophenyl] | 128 |

This is hypothetical data for illustrative purposes. From this table, a researcher could quickly deduce that a halogen at the para-position of the phenyl ring is beneficial for activity (SAR-02 vs. SAR-01), with fluorine being superior to chlorine. They would also note that an electron-donating group is detrimental (SAR-03) and that an amide is preferred over a sulfonamide (SAR-05).

Future Perspectives and Conclusion

The this compound scaffold stands as a promising yet underexplored platform in drug discovery. Its confirmed success in the highly competitive field of agrochemical fungicides provides a compelling validation of its biological relevance. The path forward requires a systematic and hypothesis-driven expansion of this chemical space. By creating and screening diverse derivative libraries against a wide range of therapeutic targets, particularly in areas like neurology and oncology, there is a significant opportunity to uncover novel lead compounds. This guide has provided the strategic framework, synthetic rationale, and methodological details to empower researchers to embark on this exploratory journey, potentially transforming this humble agrochemical intermediate into the next generation of therapeutic agents.

References

- (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine | 125349-37-3 | Benchchem.

- This compound - LookChem.

- (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem.

- US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google P

- WO2021059146A1 - Process for preparing (r)

- This compound - Advanced Biochemicals.

- This compound - Echemi.

Sources

- 1. (R)-1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine | 125349-37-3 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. (3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine | C12H17N | CID 14535936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Advanced Biochemicals [advancedbiochemicals.com]

- 5. echemi.com [echemi.com]

- 6. US11180441B2 - Method for preparing substituted 4-aminoindane derivatives - Google Patents [patents.google.com]

- 7. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents [patents.google.com]

Whitepaper: Strategic Amination of the 1,1,3-Trimethylindane Scaffold

A Technical Guide to Mechanism and Method for Advanced Drug Development

Abstract

The 1,1,3-trimethylindane core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules with applications ranging from antibacterial to antiparkinsonian agents.[1] The strategic introduction of an amino group onto this framework is a critical transformation, unlocking access to a vast chemical space for the development of novel therapeutics. This guide provides an in-depth analysis of two powerful and field-proven methodologies for the amination of 1,1,3-trimethylindane derivatives: classical reductive amination and modern palladium-catalyzed Buchwald-Hartwig cross-coupling. We will dissect the underlying reaction mechanisms, explain the causal relationships behind experimental design, and provide validated, step-by-step protocols to empower researchers in their synthetic endeavors.

Introduction: The Value of the Amino-Trimethylindane Scaffold

The indane ring system is a versatile building block in pharmaceutical synthesis.[2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for probing interactions with biological targets. The gem-dimethyl group at the 1-position and the methyl group at the 3-position in 1,1,3-trimethylindane introduce specific steric and lipophilic characteristics that can be exploited to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.

The introduction of a nitrogen atom is arguably the most significant functionalization of this scaffold. The resulting aminoindanes are key intermediates and active pharmaceutical ingredients (APIs) themselves.[1][3] The amine handle serves as a crucial point for diversification, allowing for the synthesis of amides, sulfonamides, and substituted amines, thereby modulating properties like solubility, basicity, and receptor binding affinity.

This document moves beyond a simple recitation of reactions to provide a strategic guide, enabling scientists to make informed decisions when selecting an amination strategy based on precursor availability, functional group tolerance, and desired scale.

Methodology I: Reductive Amination of an Indanone Precursor

Reductive amination is a robust and widely used method for forming C-N bonds by converting a ketone or aldehyde into an amine.[4] This one-pot procedure is valued for its operational simplicity and use of readily available reagents.[5] The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective hydride agent.

The Reaction Mechanism: A Stepwise Analysis

The efficacy of reductive amination hinges on the careful selection of a reducing agent that is potent enough to reduce the iminium intermediate but not the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and tolerance of acidic conditions which favor iminium formation.[6]

The mechanism unfolds in three key stages:

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the indanone precursor, forming a tetrahedral hemiaminal intermediate.

-

Dehydration to Iminium: Under mildly acidic conditions (which can be catalyzed by acetic acid or generated by the amine salt), the hemiaminal eliminates a molecule of water to form a resonance-stabilized iminium ion. This is typically the rate-limiting step.

-

Hydride Reduction: The hydride reagent, NaBH(OAc)₃, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N bond to the target C-N single bond of the final amine product.[7]

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-1,1,3-trimethylindan-5-amine

This protocol describes a self-validating workflow for a representative reductive amination.

Materials:

-

1,1,3-trimethylindan-5-one (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial Acetic Acid (optional, 0.1 eq)

-

1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1,1,3-trimethylindan-5-one (1.0 eq) and dissolve in anhydrous DCE (approx. 0.1 M concentration).

-

Amine Addition: Add benzylamine (1.1 eq) via syringe, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20 minutes to facilitate pre-formation of the iminium ion.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls any initial exotherm and gas evolution. The reaction is typically stirred at room temperature for 4-12 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Caption: Experimental Workflow for Reductive Amination.

Methodology II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(aryl)-N bonds via palladium-catalyzed cross-coupling.[8] This reaction offers remarkable functional group tolerance and a broad substrate scope, replacing harsher classical methods.[9] Its application to a halo-substituted 1,1,3-trimethylindane provides direct access to arylamines that would be difficult to synthesize otherwise.

The Catalytic Cycle: A Palladium-Mediated Dance

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is paramount to the success of the reaction; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are essential.[10]

Why these ligands?

-

Bulky Nature: Promotes the formation of monoligated, 12-electron Pd(0) species, which are highly reactive in the oxidative addition step. The steric hindrance also facilitates the final reductive elimination.

-

Electron-Rich Character: Increases the electron density on the palladium center, which accelerates the rate of oxidative addition of the aryl halide into the Pd(0) complex.

The cycle proceeds as follows:

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. This is often the rate-limiting step.

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1,1,3-Trimethyl-2,3-dihydro-1H-inden-4-amine (CAS 94568-76-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine, identified by CAS number 94568-76-0. While its primary established role is as a key intermediate in the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides, this guide also explores the broader pharmacological context of the aminoindane scaffold and the potential for this specific molecule in drug discovery and development. We will delve into its physicochemical properties, outline a detailed synthetic pathway, discuss its established mechanism of action in the context of SDHI fungicides, and explore the known biological activities of related aminoindane derivatives. This document aims to be a valuable resource for researchers utilizing this compound in agrochemical synthesis and for those investigating its potential as a pharmacophore in medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a substituted indane derivative with the following identifiers:

-

Systematic Name: this compound[1]

-

Common Synonyms: 4-Amino-1,1,3-trimethylindane, 1,1,3-Trimethylindan-4-ylamine[1]

-

CAS Number: 94568-76-0

-

Molecular Formula: C₁₂H₁₇N[1]

-

Molecular Weight: 175.27 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 264.4 °C at 101.33 kPa | [1] |

| Density | 0.98 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 0.2-0.39 Pa at 20-25 °C | [1] |

| LogP (octanol-water partition coefficient) | 3.63480 | [1] |

| Polar Surface Area (PSA) | 26.02 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that has been described in patent literature, primarily in the context of producing agrochemical intermediates. The general approach involves the acid-catalyzed rearrangement of a tetrahydroquinoline derivative.

A plausible synthetic route, adapted from patent literature, is outlined below. This should be considered a general guideline, and optimization by a skilled synthetic chemist is recommended.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

-

To a solution of aniline in a suitable solvent (e.g., toluene), add acetone.

-

The mixture is heated under reflux with a catalyst (e.g., an acid catalyst) to facilitate the condensation reaction.

-

Following the initial condensation, acetic anhydride is added to the reaction mixture to acetylate the resulting tetrahydroquinoline derivative.

-

The product, N-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, is isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: Acid-Catalyzed Rearrangement and Hydrolysis

-

The N-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is slowly added to a strong acid, such as concentrated sulfuric acid, at a controlled temperature.

-

The reaction mixture is stirred for a specified period to allow for the rearrangement to the indane scaffold.

-

Water is then carefully added, and the mixture is heated to hydrolyze the acetyl group.

-

The reaction is then cooled and neutralized with a base (e.g., sodium hydroxide or ammonia) to a basic pH.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., toluene or dichloromethane).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved through distillation or column chromatography.

A simplified workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Mechanism of Action and Applications

The primary and most well-documented application of this compound is as a crucial building block for a class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs)[2][3][4].

Role in Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

SDHI fungicides are a significant class of agrochemicals that target the mitochondrial respiratory chain in fungi[2][3]. Specifically, they inhibit the enzyme succinate dehydrogenase (also known as complex II), which plays a vital role in both the tricarboxylic acid (TCA) cycle and the electron transport chain[2][5][6].

The fungicidal activity of SDHIs stems from their ability to block the ubiquinone-binding site of the succinate dehydrogenase enzyme complex. This blockage prevents the transfer of electrons from FADH₂ to ubiquinone, thereby disrupting the electron transport chain and halting cellular respiration. The subsequent depletion of ATP leads to the death of the fungal pathogen[2][3].

This compound serves as the amine component in the synthesis of several potent SDHI fungicides. One notable example is Isoflucypram, a broad-spectrum fungicide developed for cereal crops[7]. The synthesis of such fungicides typically involves the amide coupling of this compound with a substituted pyrazole carboxylic acid[8].

The signaling pathway affected by SDHI fungicides is depicted below:

Caption: Mechanism of action of SDHI fungicides.

Potential in Drug Discovery and Medicinal Chemistry

While the primary application of this compound is in the agrochemical sector, the aminoindane scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Various aminoindane derivatives have been investigated for a range of therapeutic applications, including:

-

Antibacterial agents: Certain aminoindane derivatives have demonstrated activity against pathogenic bacteria[9][10].

-

Antiviral agents: The aminoindane scaffold has been explored for its potential in developing antiviral therapies[10].

-

Central Nervous System (CNS) activity: Substituted aminoindanes have been shown to interact with monoamine transporters, suggesting potential applications in treating neurological and psychiatric disorders[11][12][13][14][15][16][17]. These compounds can act as norepinephrine, dopamine, and serotonin uptake inhibitors or releasing agents[11][12][14][16].

Given the established biological activities of the aminoindane core, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its specific substitution pattern may offer unique structure-activity relationships that could be exploited in the design of new drugs.

Analytical Methods

The analysis of this compound can be achieved using standard chromatographic techniques.

Gas Chromatography (GC):

Due to its volatility, GC is a suitable method for the analysis of this compound. A general GC-FID method for volatile amines can be adapted for its quantification.

-

Column: A column specifically designed for amine analysis, such as an Agilent J&W CP-Volamine capillary column, is recommended to minimize peak tailing and improve resolution[18].

-

Carrier Gas: Helium or Hydrogen.

-

Injector and Detector Temperatures: Typically set around 250-280 °C.

-

Oven Program: A temperature gradient program would be employed to ensure good separation from any impurities or other components in the sample matrix.

High-Performance Liquid Chromatography (HPLC):

HPLC can also be used for the analysis of this compound, often requiring derivatization to enhance detection.

-

Column: A reversed-phase column (e.g., C8 or C18) is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typical for the separation of amine derivatives[19].

-

Detection: UV detection is possible, but for higher sensitivity and selectivity, fluorescence detection after derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) is often preferred[20][21].

Safety and Toxicology

The available safety data for this compound indicates that it should be handled with care. In silico toxicological predictions for related aminoindanes suggest potential for acute oral toxicity and cardiovascular effects[22]. As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion